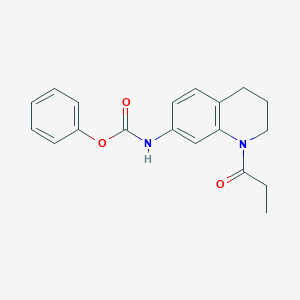![molecular formula C17H13F5N2O3 B6495884 N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351647-99-8](/img/structure/B6495884.png)
N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide” is a complex organic molecule. It contains two phenyl rings, one with two fluorine atoms at the 2 and 4 positions, and the other with a trifluoromethyl group at the 4 position. The two rings are connected by an ethanediamide group, which contains two amide functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the amide groups could lead to the formation of hydrogen bonds, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide groups and the fluorine atoms. The amide groups could participate in various reactions, such as hydrolysis or condensation, while the fluorine atoms could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and lipophilicity, while the amide groups could increase its solubility in water .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals. Its unique chemical structure, featuring difluorophenyl and trifluoromethyl groups, can be explored for creating novel drugs with enhanced efficacy and reduced side effects. The presence of these groups can improve the compound’s metabolic stability and bioavailability, making it a promising candidate for drug design .
Catalysis
In the field of catalysis, N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can be utilized as a ligand in the formation of metal complexes. These complexes can serve as catalysts in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions. The electron-withdrawing properties of the fluorine atoms can enhance the catalytic activity and selectivity of these complexes .
Material Science
This compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its incorporation into polymer matrices can improve the thermal stability, mechanical strength, and chemical resistance of the resulting materials. Additionally, it can be used to functionalize nanoparticles, enhancing their properties for applications in electronics, photonics, and biomedical devices .
Environmental Chemistry
In environmental chemistry, this compound can be explored for its potential in pollutant degradation and removal. Its unique structure may allow it to act as a catalyst or a reactive agent in the breakdown of persistent organic pollutants, such as pesticides and industrial chemicals. This can contribute to the development of more efficient and sustainable methods for environmental remediation .
Biochemical Research
In biochemical research, N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can be used as a probe or a tool to study biological processes. Its unique chemical properties can help elucidate the mechanisms of enzyme action, protein-ligand interactions, and cellular signaling pathways. This can contribute to a deeper understanding of fundamental biological processes and the development of new biotechnological applications.
未来方向
作用机制
Target of Action
The primary target of this compound is broad-leaved weeds, such as Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp , Geranium spp (Cranesbill), and Laminum spp (Dead nettles) . These plants are often detrimental to crop growth and yield, making them key targets for herbicidal action.
Mode of Action
This compound acts as a contact, selective herbicide . It exerts its herbicidal activity through a bleaching action , which is due to the inhibition of carotenoid biosynthesis . Carotenoids are essential for photosynthesis, and their inhibition leads to the prevention of photosynthesis, ultimately causing plant death .
Biochemical Pathways
The compound interferes with the carotenoid biosynthesis pathway . Carotenoids are pigments that absorb light for use in photosynthesis. By inhibiting the synthesis of these pigments, the compound disrupts photosynthesis, leading to a lack of energy production and eventual plant death .
Pharmacokinetics
The compound is a synthetic chemical belonging to the group carboxamide . It can be applied both pre-emergence and post-emergence . .
Result of Action
The result of the compound’s action is the death of the targeted broad-leaved weeds . By inhibiting carotenoid biosynthesis and thus preventing photosynthesis, the compound causes the plants to die, effectively controlling the weed population .
属性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F5N2O3/c18-11-5-6-13(12(19)7-11)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQCRAYKKAVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)
![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)


![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6495843.png)
![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6495858.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6495867.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide](/img/structure/B6495876.png)